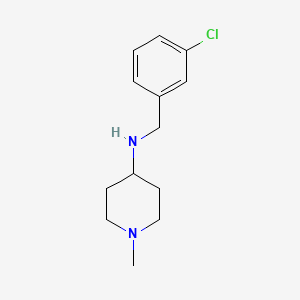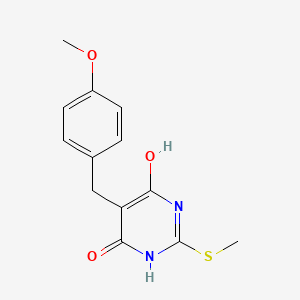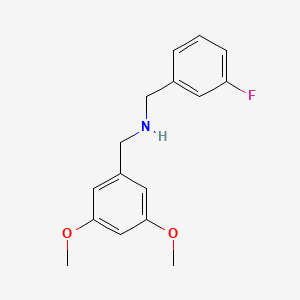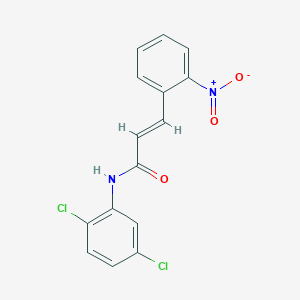hydrazone](/img/structure/B5832987.png)
nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone, also known as BRPMH, is a chemical compound that has been studied for its potential use in scientific research. BRPMH is a hydrazone derivative of pyrimidine and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone is not fully understood. However, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has also been found to inhibit the activity of topoisomerase II and has potential use in the treatment of angiogenesis-related diseases. In addition, nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been found to be a fluorescent probe for imaging lysosomes in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone in lab experiments is its potential use in the treatment of cancer and angiogenesis-related diseases. Another advantage is its use as a fluorescent probe for imaging lysosomes in living cells. However, one limitation of using nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone in lab experiments is its unclear mechanism of action. In addition, the potential toxicity of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone needs to be further studied before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone. One direction is to further study its mechanism of action and its potential use in the treatment of cancer and angiogenesis-related diseases. Another direction is to study its potential use as a fluorescent probe for imaging lysosomes in living cells. Additionally, the potential toxicity of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone needs to be further studied before it can be used in clinical trials. Overall, the study of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has the potential to lead to the development of new treatments for cancer and other diseases.
Méthodes De Synthèse
Nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone can be synthesized using a variety of methods. One method involves the reaction of 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl hydrazine with nicotinaldehyde in the presence of acetic acid. Another method involves the reaction of 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl hydrazine with 2-hydroxy-1-naphthaldehyde in the presence of ethanol. Both methods have been found to produce high yields of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone.
Applications De Recherche Scientifique
Nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been studied for its potential use in scientific research. One study found that nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has anti-tumor activity and can induce apoptosis in cancer cells. Another study found that nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone can inhibit the proliferation of human umbilical vein endothelial cells and has potential use in the treatment of angiogenesis-related diseases. nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has also been studied for its potential use as a fluorescent probe for imaging lysosomes in living cells.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-methyl-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5/c1-29(26-16-17-6-5-13-25-15-17)22-14-21(18-7-3-2-4-8-18)27-23(28-22)19-9-11-20(24)12-10-19/h2-16H,1H3/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDFFAOGSPUOLE-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)N=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/N=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)


![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)

![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)

![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)
![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)
